molecular formula C11H14O3 B1622812 Methyl 2-phenoxyisobutyrate CAS No. 72278-52-5

Methyl 2-phenoxyisobutyrate

Cat. No.: B1622812
CAS No.: 72278-52-5
M. Wt: 194.23 g/mol
InChI Key: UAQIYYDCUSJYRL-UHFFFAOYSA-N
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Description

Methyl 2-phenoxyisobutyrate: is an organic compound with the molecular formula C11H14O3 . It is also known by its IUPAC name, methyl 2-methyl-2-phenoxypropanoate . This compound is characterized by its ester functional group and a phenoxy substituent attached to an isobutyrate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 2-phenoxyisobutyrate can be synthesized through the esterification of 2-phenoxyisobutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to drive the esterification to completion .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the esterification reaction under milder conditions and to simplify the separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: : Methyl 2-phenoxyisobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-phenoxyisobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenoxyisobutyrate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The phenoxy group can also participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Methyl 2-phenoxyisobutyrate is unique due to its specific isobutyrate structure, which imparts distinct chemical and physical properties compared to its analogs. This structural uniqueness can influence its reactivity and applications in various fields .

Properties

IUPAC Name

methyl 2-methyl-2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQIYYDCUSJYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993040
Record name Methyl 2-methyl-2-phenoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72278-52-5
Record name Propanoic acid, 2-methyl-2-phenoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72278-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-phenoxyisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072278525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methyl-2-phenoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-phenoxyisobutyrate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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